3-Chloro-2,6-dimethylquinoxaline
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Overview
Description
3-Chloro-2,6-dimethylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dimethylquinoxaline typically involves the reaction of 2,6-dimethylquinoxaline with a chlorinating agent. One common method is the chlorination of 2,6-dimethylquinoxaline using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:
C8H6N2+Cl2→C10H9ClN2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Green chemistry approaches, such as using less hazardous reagents and solvents, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dimethylquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
3-chloro-2,6-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)13-10(11)7(2)12-8/h3-5H,1-2H3 |
InChI Key |
OSXHMCWHYOPKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)Cl |
Origin of Product |
United States |
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